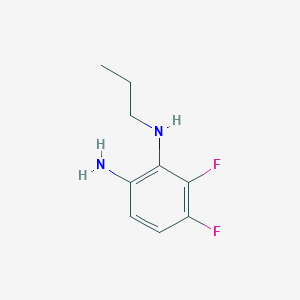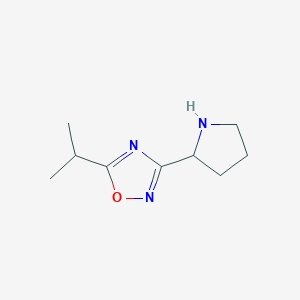
5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Descripción general
Descripción
“5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole” is a chemical compound with the molecular formula C10H17N3 . Its molecular weight is 179.26 .
Molecular Structure Analysis
The molecular structure of “5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole” is represented by the formula C10H17N3 .Physical And Chemical Properties Analysis
The molecular weight of “5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole” is 179.26 .Aplicaciones Científicas De Investigación
Therapeutic Potential in Medicinal Chemistry
5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, a five-membered aromatic ring with significant potential in medicinal chemistry. The peculiar structure of the 1,2,4-oxadiazole ring allows it to bind effectively with various enzymes and receptors in biological systems, leading to a wide range of bioactivities. Research has highlighted the development of 1,2,4-oxadiazole-based compounds for treating different ailments due to their high therapeutic potency. These compounds show promise in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. Such versatility underscores the importance of 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivatives in drug discovery and development, contributing to the field's enormous value (Verma et al., 2019).
Synthetic Strategies for Psychological Disorders
Research on 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole and related compounds has also explored their potential in addressing psychological disorders. The synthesis of oxadiazole derivatives, including the 1,2,4-oxadiazole variant, has been investigated for their effectiveness in treating mental health issues such as Parkinson's disease, Alzheimer's, schizophrenia, and epilepsy. These findings are part of broader efforts to develop new molecules with superior efficacy and minimal side effects for mental health treatments, highlighting the critical role of oxadiazole derivatives in advancing psychiatric medication (Saxena et al., 2022).
Antitubercular Activity
The antitubercular activity of oxadiazole derivatives, including those similar to 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, has been a subject of significant interest. These compounds have been evaluated for their efficacy against various strains of Mycobacterium tuberculosis. Innovations in the chemical modification of the oxadiazole structure have led to compounds with potent antitubercular properties, offering new avenues for treating tuberculosis, particularly in the face of emerging drug-resistant strains of the bacterium (Asif, 2014).
Propiedades
IUPAC Name |
5-propan-2-yl-3-pyrrolidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6(2)9-11-8(12-13-9)7-4-3-5-10-7/h6-7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTDGUSTKNDUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole | |
CAS RN |
1273745-85-9 | |
| Record name | 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



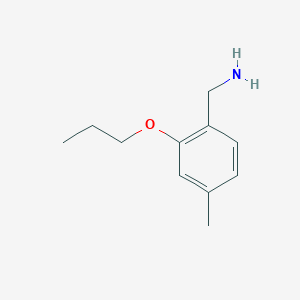
![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)
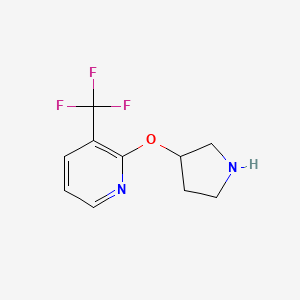
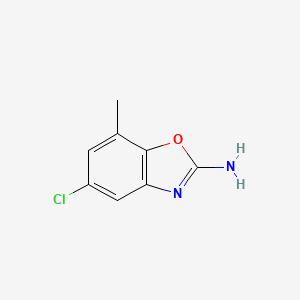
![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]](/img/structure/B1428073.png)
![N-[(3,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1428074.png)
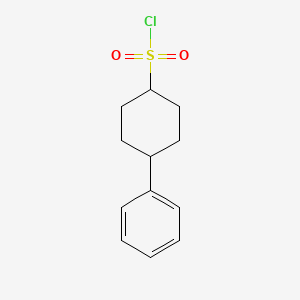
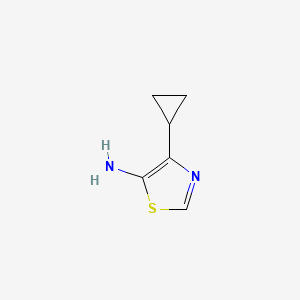
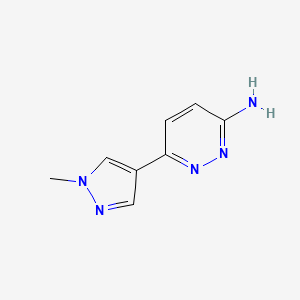
![1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1428080.png)
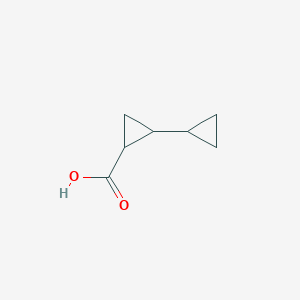
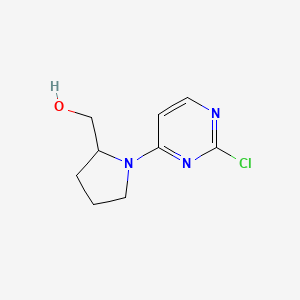
![N-[(piperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1428084.png)
